molecular formula C8H7FOS B13202708 2-[(2-Fluorophenyl)sulfanyl]acetaldehyde

2-[(2-Fluorophenyl)sulfanyl]acetaldehyde

Cat. No.: B13202708
M. Wt: 170.21 g/mol
InChI Key: NAMBKTHYVWKSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Fluorophenyl)sulfanyl]acetaldehyde is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a sulfanyl group and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 2-fluorothiophenol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

Scientific Research Applications

2-[(2-Fluorophenyl)sulfanyl]acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorophenyl)sulfanyl]acetaldehyde
  • 2-[(3-Fluorophenyl)sulfanyl]acetaldehyde
  • 2-[(2-Chlorophenyl)sulfanyl]acetaldehyde

Uniqueness

2-[(2-Fluorophenyl)sulfanyl]acetaldehyde is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Properties

Molecular Formula

C8H7FOS

Molecular Weight

170.21 g/mol

IUPAC Name

2-(2-fluorophenyl)sulfanylacetaldehyde

InChI

InChI=1S/C8H7FOS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-5H,6H2

InChI Key

NAMBKTHYVWKSKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)SCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.